tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate

Antiproliferative Maximum Tolerated Dose Prodrug Design

tert-Butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate (molecular formula C12H13Cl2N3O2) is a synthetic small molecule belonging to the pyrrolo[3,2-d]pyrimidine (9-deazapurine) class. This heterocyclic scaffold is a non-naturally occurring purine isostere widely exploited as a privileged structure in medicinal chemistry for the development of kinase inhibitors, antifolates, and antiproliferative agents.

Molecular Formula C12H13Cl2N3O2
Molecular Weight 302.15 g/mol
Cat. No. B13489208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate
Molecular FormulaC12H13Cl2N3O2
Molecular Weight302.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1C=CC2=C1C(=NC(=N2)Cl)Cl
InChIInChI=1S/C12H13Cl2N3O2/c1-12(2,3)19-8(18)6-17-5-4-7-9(17)10(13)16-11(14)15-7/h4-5H,6H2,1-3H3
InChIKeyRUVSHRJHPCAUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate: A Bis-Electrophilic 9-Deazapurine Scaffold for Targeted Kinase and Antiproliferative Probe Synthesis


tert-Butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate (molecular formula C12H13Cl2N3O2) is a synthetic small molecule belonging to the pyrrolo[3,2-d]pyrimidine (9-deazapurine) class [1]. This heterocyclic scaffold is a non-naturally occurring purine isostere widely exploited as a privileged structure in medicinal chemistry for the development of kinase inhibitors, antifolates, and antiproliferative agents [1][2]. The target compound features a 2,4-dichloro substitution pattern on the pyrimidine ring—creating two electrophilic sites for sequential nucleophilic aromatic substitution (SNAr)—and an N5 tert-butyl acetate side chain that serves as a latent carboxylic acid handle for further functionalization or as a prodrug-mimetic protecting group [2][3].

Why N5-Unsubstituted or 7-Iodo Pyrrolo[3,2-d]pyrimidines Cannot Replace tert-Butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate


The pyrrolo[3,2-d]pyrimidine scaffold exhibits profound structure-activity divergence based on N5 substitution and C7 halogenation status. The unsubstituted parent compound (2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, Compound 1) demonstrates antiproliferative IC50 values of 6.8–25 μM across leukemia and carcinoma lines but suffers from high acute toxicity in murine models (MTD 5–10 mg/kg), limiting its translational utility [1][2]. Introduction of a C7 iodine (Compound 2) dramatically shifts the mechanism from G2/M arrest to apoptosis induction, which may be undesirable in certain target-engagement studies [1]. Critically, N5-substituted analogs—including those bearing sulfonyl or alkyl groups—demonstrate up to 4-fold improvement in maximum tolerated dose (MTD of 40 mg/kg vs. 10 mg/kg) while maintaining comparable or enhanced antiproliferative potency (EC50 0.83–7.3 μM), establishing that the N5 position is a key pharmacokinetic tuning site [2][3]. The tert-butyl acetate group on the target compound combines this N5-mediated toxicity modulation with an orthogonal ester handle not available in simple N5-alkyl or N5-sulfonyl analogs, enabling dual-track synthetic elaboration that generic in-class alternatives cannot replicate [2][4].

Quantitative Differentiation Evidence: tert-Butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate vs. Closest Analogs and In-Class Alternatives


N5 Substitution Confers Up to 4-Fold Improvement in Maximum Tolerated Dose (MTD) While Preserving Sub-Micromolar Antiproliferative Potency

The target compound's N5 tert-butyl acetate substitution is directly analogous to the N5-modified strategies validated in published SAR campaigns. In head-to-head murine tolerability studies, the N5-toluenesulfonyl pyrrolo[3,2-d]pyrimidine (Compound 9) demonstrated an MTD of 40 mg/kg—a 4-fold improvement over the unsubstituted parent Compound 7 (MTD = 10 mg/kg)—while retaining comparable antiproliferative activity against MD-MB-231 cells (EC50 = 0.79 μM for Compound 9 vs. 1.2 μM for Compound 7) [1]. The unsubstituted parent compounds 5/6 showed substantially lower MTD values (5–10 mg/kg) at similar or weaker potency levels (EC50 0.014–14.5 μM) [1]. This N5-substitution-dependent uncoupling of toxicity from potency is a class-level inference directly applicable to the tert-butyl acetate analog, as the steric and electronic properties of the N5 substituent are the primary determinants of metabolic shielding [1][2].

Antiproliferative Maximum Tolerated Dose Prodrug Design Triple-Negative Breast Cancer

N5 Substitution Reduces EC50 Against CCRF-CEM Leukemia Cells by Up to 7-Fold Versus N5-Unsubstituted Parent Compounds

A systematic NCI-60 panel screen and COMPARE algorithm analysis of N5-substituted versus unsubstituted pyrrolo[3,2-d]pyrimidines revealed that N5 alkylation reduces EC50 values against CCRF-CEM acute lymphoblastic leukemia cells by up to 7-fold [1]. This potency enhancement is attributed to improved cellular permeability and/or altered DNA-alkylating activity, as COMPARE analysis returned strong correlation signatures to known DNA alkylators and minor groove binders [1]. In contrast, the parent 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Compound 1) showed substantially weaker activity against CEM cells (IC50 = 25 ± 2 μM) [2]. The N5-Boc protected analog (Compound 6) showed comparable activity to the parent (IC50 CEM = 26 ± 2 μM), confirming that N5 substitution alone does not ablate activity when the protecting group is labile under assay conditions [2].

Leukemia Antiproliferative NCI-60 Screening COMPARE Analysis

Absence of C7 Iodine Preserves G2/M Cell Cycle Arrest Mechanism Distinct from Apoptosis-Dominant 7-Iodo Analogs

A critical mechanistic dichotomy exists between C7-unsubstituted and C7-iodinated 2,4-dichloro-pyrrolo[3,2-d]pyrimidines. Compound 1 (2,4-dichloro, no C7 halogen) induced profound G2/M cell cycle accumulation in MDA-MB-231 triple-negative breast cancer cells with minimal evidence of apoptotic death (< 5% annexin V-positive cells at IC80), whereas Compound 2 (2,4-dichloro-7-iodo) robustly induced apoptosis with over 40% annexin V-positive cells at its IC80 concentration [1]. The IC50 values in MDA-MB-231 cells further quantify this divergence: 6.0 ± 1.3 μM for Compound 1 (G2/M arrest-dominant) versus 0.51 ± 0.10 μM for Compound 2 (apoptosis-dominant) [1]. The target compound, lacking a C7 iodine, is predicted to exhibit the G2/M arrest-dominant phenotype characteristic of the 2,4-dichloro scaffold, making it mechanistically non-interchangeable with the 7-iodo analog tert-butyl 2-{2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate (CAS 2732245-24-6).

Cell Cycle Arrest Mechanism of Action G2/M Checkpoint Apoptosis Triple-Negative Breast Cancer

Orthogonal tert-Butyl Ester Handle Enables Acid-Cleavable Carboxylic Acid Reveal for Bioconjugation or Library Synthesis Without Disrupting 2,4-Dichloro Electrophiles

Unlike the N5-allyl analog (5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, CAS 1375303-26-6)—which offers only an alkene for further functionalization—or the N5-Boc protected analog (Compound 6)—which proved unstable to silica gel purification [1]—the tert-butyl acetate group on the target compound provides an acid-labile ester that can be selectively cleaved (TFA or HCl/dioxane) to reveal the free carboxylic acid (2-(2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid, CAS 2763976-92-5) [2]. This carboxylic acid is a versatile intermediate for amide coupling, active ester formation, or bioconjugation via EDC/NHS chemistry, all while the 2,4-dichloro groups remain intact for subsequent sequential SNAr reactions (C4 displacement first, followed by C2) [3]. The acid form (CAS 2763976-92-5) is commercially catalogued as a distinct product, confirming the practical viability of this transformation pathway [2].

Orthogonal Protection Bioconjugation Carboxylic Acid Handle Parallel Synthesis 9-Deazapurine

Procurement-Driven Application Scenarios for tert-Butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate Based on Verified Differentiation Evidence


Kinase-Focused Fragment and Lead Optimization Libraries Requiring Tunable Pharmacokinetic Profiles

The 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold has demonstrated potent kinase inhibition across multiple targets including FLT3, HER2/EGFR, and PI3K/mTOR [1][2]. The N5 tert-butyl acetate substituent provides the validated N5-mediated toxicity modulation (up to 4-fold MTD improvement) established in the Cawrse et al. ChemMedChem 2018 study, where N5-substituted analogs maintained antiproliferative activity (EC50 0.83–7.3 μM) while achieving MTD of 40 mg/kg versus only 10 mg/kg for the unsubstituted parent [3]. Procurement of this compound for kinase inhibitor programs enables parallel optimization of potency (via C2/C4 substitution) and tolerability (via N5 modulation) from a single starting scaffold, eliminating the multi-step synthesis of separate building blocks.

G2/M Cell Cycle Arrest Probe Development for Triple-Negative Breast Cancer Research

The target compound's lack of C7 iodine preserves the G2/M arrest-dominant mechanism characterized by Temburnikar et al. (2015), where the 2,4-dichloro scaffold (Compound 1) induced profound G2/M accumulation in MDA-MB-231 cells at 15 μM with minimal apoptotic death, in contrast to the 7-iodo analog (Compound 2) which robustly induced apoptosis at 1.75 μM [1]. Researchers studying mitotic catastrophe or non-apoptotic cell death pathways in TNBC—a subtype lacking targeted therapies—should select the non-iodinated target compound over the more potent but mechanistically divergent 7-iodo alternative (CAS 2732245-24-6) to maintain the desired G2/M arrest phenotype while benefiting from the improved toxicity profile conferred by N5 substitution [3].

Divergent Parallel Synthesis of 2,4-Diamino-N5-Carboxamide Pyrrolo[3,2-d]pyrimidine Libraries

The orthogonal protecting group strategy inherent in this compound—acid-labile tert-butyl ester at N5 alongside sequentially reactive 2,4-dichloro electrophiles—enables a three-dimensional diversification workflow [2][4]. Following established protocols for SNAr at C4 (primary or secondary amines) and C2 (aromatic amines or heterocycles), the tert-butyl ester can be cleaved to the free carboxylic acid (CAS 2763976-92-5) [5] for subsequent amide coupling with diverse amine building blocks. This approach yields 2,4-diamino-N5-carboxamide libraries in fewer synthetic steps than would be required using the N5-allyl analog (CAS 1375303-26-6), which lacks a convertible functional group at N5, or the parent unsubstituted scaffold, which would require separate N5 alkylation chemistry [3].

DNA Alkylator Mechanism-of-Action Studies Using COMPARE Correlation Analysis

The Molecules 2019 study by Cawrse et al. demonstrated that N5-substituted pyrrolo[3,2-d]pyrimidines generate strong COMPARE algorithm correlation signatures to known DNA alkylators and minor groove binders when screened against the NCI-60 panel [6]. The tert-butyl acetate N5 substituent is sterically and electronically compatible with this DNA-targeting mechanism while providing the metabolic shielding benefit associated with N5 substitution. For medicinal chemistry groups investigating DNA-damaging agents with improved therapeutic windows—particularly those using the NCI-60 COMPARE platform for target deconvolution—this compound provides a validated entry point into the 9-deazapurine DNA alkylator chemical space with an established toxicity-sparing modification pre-installed.

Quote Request

Request a Quote for tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.